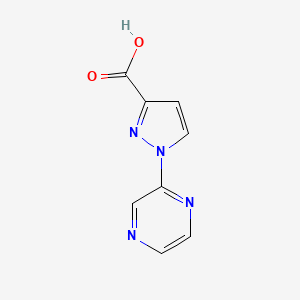
3-Butyl-1-methylazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1-methylazepan-2-one: is a chemical compound with the molecular formula C10H19NO It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ring Expansion Method: One common method for synthesizing 3-Butyl-1-methylazepan-2-one involves the ring expansion of a suitable precursor. For example, a cyclohexanone derivative can be reacted with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2).
Hydroxyalkyl Azide Mediated Ring-Expansion: Another method involves the use of hydroxyalkyl azides to mediate the ring-expansion reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Butyl-1-methylazepan-2-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the azepane ring are replaced with other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed:
Oxidation: Oxidized derivatives of this compound
Reduction: Corresponding amines
Substitution: Substituted azepane derivatives
Applications De Recherche Scientifique
Chemistry: 3-Butyl-1-methylazepan-2-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or bioactive molecules.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may be investigated for its effects on specific biological targets and pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications may include the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Butyl-1-methylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its biological and chemical activities.
Comparaison Avec Des Composés Similaires
1-Methylazepan-2-one: A structurally related compound with similar chemical properties.
3-Methylazepan-2-one: Another azepane derivative with comparable reactivity.
5-Butylazepan-2-one: A compound with a similar azepane ring structure but different substituents.
Uniqueness: 3-Butyl-1-methylazepan-2-one is unique due to its specific substitution pattern on the azepane ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
62353-49-5 |
|---|---|
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-butyl-1-methylazepan-2-one |
InChI |
InChI=1S/C11H21NO/c1-3-4-7-10-8-5-6-9-12(2)11(10)13/h10H,3-9H2,1-2H3 |
Clé InChI |
MTHMSSCZXBUNAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCCCN(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11907263.png)
![Isoxazolo[5,4-b]quinolin-3-amine](/img/structure/B11907268.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11907275.png)
![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11907287.png)
![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)







![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)

